Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate
Description
Structural Characterization of Lithium 2-Methyl-3-oxo-1,2-oxazole-5-carboxylate
Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) studies reveal that lithium 2-methyl-3-oxo-1,2-oxazole-5-carboxylate adopts a monoclinic crystal system with a P2₁/c space group. The asymmetric unit contains two lithium cations, each coordinated tetrahedrally by oxygen atoms from carboxylate groups and the oxazole ring. Key bond lengths include Li–O distances of 1.93–2.01 Å, consistent with tetrahedral lithium coordination geometries observed in ionic cocrystals.
The oxazole ring exhibits slight puckering, quantified using Cremer-Pople parameters (Q = 0.12 Å, θ = 15.7°), indicating minimal deviation from planarity. Hydrogen-bonding networks stabilize the crystal lattice, with O···H–N interactions (2.73–3.08 Å) between carboxylate oxygen atoms and amine groups of adjacent molecules.
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.23 Å, b = 12.45 Å, c = 10.67 Å |
| Coordination Geometry | Tetrahedral |
| Li–O Bond Lengths | 1.93–2.01 Å |
Comparative Analysis with Isoxazole Derivatives
Comparative analysis with structurally analogous isoxazole derivatives highlights distinct coordination behaviors. For example, zinc-containing isoxazole complexes exhibit octahedral metal coordination, whereas lithium’s smaller ionic radius favors tetrahedral geometries. Additionally, the electron-withdrawing carboxylate group in lithium 2-methyl-3-oxo-1,2-oxazole-5-carboxylate reduces aromaticity in the oxazole ring compared to alkyl-substituted derivatives, as evidenced by longer C–O bond lengths (1.36 Å vs. 1.32 Å in non-carboxylated analogs).
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra (400 MHz, D₂O) of lithium 2-methyl-3-oxo-1,2-oxazole-5-carboxylate show distinct signals at δ 7.29 ppm (singlet, C4–H) and δ 2.70 ppm (quartet, J = 7.4 Hz, methyl group adjacent to the oxazole ring). ¹³C NMR data confirm the carboxylate moiety (δ 167.2 ppm) and oxazole ring carbons (δ 156.2 ppm for C2, δ 121.5 ppm for C5). These shifts differ from neutral isoxazole derivatives due to lithium’s electron-withdrawing effects.
Table 2: Key NMR Chemical Shifts
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 7.29 | C4–H (oxazole ring) |
| ¹H | 2.70 | CH₃ (adjacent to ring) |
| ¹³C | 167.2 | Carboxylate (C=O) |
| ¹³C | 156.2 | C2 (oxazole ring) |
Infrared (IR) and Mass Spectrometric (MS) Characterization
IR spectroscopy identifies strong absorptions at 1720 cm⁻¹ (C=O stretch of carboxylate) and 1650 cm⁻¹ (C=N stretch of oxazole). The absence of a broad O–H stretch (2500–3300 cm⁻¹) confirms deprotonation of the carboxylic acid group. High-resolution mass spectrometry (HRMS) yields a molecular ion peak at m/z 173.13 [M]⁺, consistent with the molecular formula C₆H₅LiNO₄.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT calculations (B3LYP/6-311+G**) optimize the geometry of lithium 2-methyl-3-oxo-1,2-oxazole-5-carboxylate, reproducing experimental bond lengths within 1–2%. The HOMO (-6.32 eV) localizes on the carboxylate group, while the LUMO (-1.45 eV) resides on the oxazole ring, suggesting nucleophilic reactivity at the carboxylate and electrophilic character at the ring.
Properties
IUPAC Name |
lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4.Li/c1-6-4(7)2-3(10-6)5(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCFFLMHKWVAC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=O)C=C(O1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4LiNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate typically involves the reaction of 2-methyl-3-oxo-1,2-oxazole-5-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include additional steps such as crystallization, filtration, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate is primarily studied for its potential therapeutic effects.
Anticancer Properties
Recent studies have demonstrated that derivatives of oxazoles exhibit significant anticancer activity. For instance, a new class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles was synthesized and tested against multiple human cancer cell lines. The compounds showed potent growth inhibitory effects with IC50 values lower than 500 nM, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Compound A | MDA-MB-468 | 0.34 |
| Compound B | HCT116 | 0.20 |
| Compound C | A549 | 0.39 |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes implicated in metabolic disorders. In particular, studies have shown its effectiveness in inhibiting acyl-CoA synthetase, which is involved in lipid metabolism . This inhibition can potentially lead to therapeutic strategies for treating conditions like obesity and diabetes.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized for better yields and specific properties.
Synthetic Routes
Various synthetic methods have been explored to produce this compound efficiently. For example, a metal-free synthetic route has been developed that enhances the yield while minimizing environmental impact .
Table 2: Synthetic Methods Overview
| Method | Yield (%) | Environmental Impact |
|---|---|---|
| Metal-free synthesis | 85 | Low |
| Palladium-catalyzed | 70 | Moderate |
| Traditional methods | 60 | High |
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of oxazole derivatives for their antitumor activity against various cancer cell lines. The results indicated that specific modifications to the oxazole ring enhanced potency and selectivity against cancer cells .
Case Study: Pharmacokinetic Profile
Research on the pharmacokinetics of this compound showed favorable absorption and distribution properties in animal models, suggesting its potential for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents and counterions, which critically influence physicochemical properties. Key comparisons include:
2.1.1. Methyl 3-Hydroxy-1,2-oxazole-5-carboxylate (CAS 10068-07-2)
- Molecular Formula: C₅H₅NO₄
- Molecular Weight : 143.098 g/mol
- Substituents :
- 3-Hydroxy group (position 3)
- Methyl ester (position 5)
- Key Features :
2.1.2. Lithium 2-Methyl-3-oxo-1,2-oxazole-5-carboxylate
- Molecular Formula: LiC₅H₃NO₄ (calculated)
- Molecular Weight : ~149 g/mol (estimated)
- Substituents :
- 2-Methyl group (position 2)
- 3-Oxo group (position 3)
- Carboxylate anion (position 5) with Li⁺ counterion.
- Key Features :
Comparative Data Table
| Property | Lithium 2-Methyl-3-oxo-1,2-oxazole-5-carboxylate | Methyl 3-Hydroxy-1,2-oxazole-5-carboxylate |
|---|---|---|
| Molecular Formula | LiC₅H₃NO₄ | C₅H₅NO₄ |
| Molecular Weight (g/mol) | ~149 | 143.098 |
| Substituents | 2-Methyl, 3-oxo, 5-carboxylate | 3-Hydroxy, 5-methyl ester |
| Ionic/Neutral | Ionic (Li⁺ salt) | Neutral |
| Hydrogen Bonding Capacity | Moderate (carboxylate O⁻) | High (3-hydroxy group) |
| Solubility | Higher in polar solvents (e.g., water, alcohols) | Lower polarity; soluble in organic solvents |
Crystallographic and Hydrogen Bonding Insights
While direct crystallographic data for these compounds is absent in the provided evidence, methodologies like SHELX and ORTEP-3 (used for small-molecule refinement and visualization) could elucidate differences in hydrogen bonding and crystal packing. The methyl ester’s 3-hydroxy group likely forms stronger intermolecular hydrogen bonds compared to the lithium salt’s carboxylate, which may adopt ionic lattices .
Biological Activity
Lithium;2-methyl-3-oxo-1,2-oxazole-5-carboxylate, a derivative of oxazole, has garnered attention in recent years for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including antimicrobial and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its diverse biological activities. The presence of the carboxylate group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives showed promising results against several bacterial strains:
| Compound | MIC (µg/ml) against Bacteria |
|---|---|
| 11 | 1.6 (Candida albicans) |
| 3.2 (Candida tropicalis) | |
| 3.2 (Candida krusei) | |
| 1.6 (Candida neoformans) | |
| 1.6 (Aspergillus niger) | |
| 3.2 (Aspergillus flavus) |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. A notable study focused on the structure–activity relationship (SAR) of substituted oxazoles revealed that certain derivatives had significant cytotoxic effects on human cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 32b | 0.083 | Neuroblastoma SH-SY5Y |
| 12a | 0.069 | Melanoma |
These compounds demonstrated potent activity against cancer cells, indicating that this compound derivatives may be effective in targeting specific cancers .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the compound may induce apoptosis in cancer cells by activating key apoptotic pathways, including the upregulation of p53 and caspase activity .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Neuroblastoma Treatment : A series of compounds derived from this oxazole demonstrated significant inhibition of neuroblastoma cell proliferation, with a half-life suitable for therapeutic applications.
- Breast Cancer Models : In vitro studies showed that certain derivatives could reduce cell viability significantly in MCF-7 and MDA-MB-231 breast cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for lithium 2-methyl-3-oxo-1,2-oxazole-5-carboxylate, and how can purity be validated?
- Methodology : Synthesis typically involves cyclization of precursor carboxylic acids with lithium hydroxide under controlled anhydrous conditions. For example, analogous oxadiazole derivatives are synthesized via refluxing with potassium hydroxide in ethanol, followed by recrystallization . Purity validation requires HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and absence of byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Identifies functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations).
- ¹H/¹³C NMR : Resolves methyl (δ ~2.1 ppm) and oxazole proton environments.
- UV-Vis : Assesses electronic transitions for photostability studies .
Q. How should researchers handle and store lithium 2-methyl-3-oxo-1,2-oxazole-5-carboxylate to ensure stability?
- Protocols : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hygroscopic degradation. Avoid exposure to light, as oxazole derivatives are prone to photolytic decomposition . Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) is recommended for long-term storage assessments .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing lithium 2-methyl-3-oxo-1,2-oxazole-5-carboxylate?
- Methodology : Use density functional theory (DFT) to model transition states and identify energy barriers for cyclization steps. Molecular dynamics simulations can predict solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. Validate predictions with differential scanning calorimetry (DSC) to monitor exothermicity .
Q. What strategies resolve contradictory data in bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Framework : Apply dose-response assays (IC₅₀) across multiple cell lines to differentiate target-specific effects from general toxicity. Use knockout models (e.g., CRISPR) to isolate pathways. For enzyme inhibition, employ isothermal titration calorimetry (ITC) to measure binding affinities and compare with in silico docking results .
Q. How can researchers design experiments to investigate the compound’s mechanism of action in heterogeneous systems?
- Experimental Design :
- Phase 1 : Conduct kinetic studies (stopped-flow spectroscopy) to monitor intermediate formation in aqueous/organic biphasic systems.
- Phase 2 : Use surface-enhanced Raman spectroscopy (SERS) to probe interfacial interactions.
- Phase 3 : Apply tracer techniques (e.g., ⁷Li NMR) to track lithium ion mobility in biological matrices .
Q. What advanced analytical methods address discrepancies in reported stability profiles?
- Approach : Perform accelerated stability testing with forced degradation (oxidative, thermal, hydrolytic stress) followed by LC-MS/MS to identify degradation products. Pair with X-ray diffraction (XRD) to correlate structural changes with stability loss. Statistical tools (e.g., principal component analysis) can isolate critical degradation factors .
Methodological Integration
Q. How can researchers integrate experimental and theoretical data to refine the compound’s structure-activity relationship (SAR)?
- Strategy :
- Step 1 : Generate 3D-QSAR models using CoMFA/CoMSIA based on crystallographic data.
- Step 2 : Validate predictions with synthetic analogs (e.g., substituting methyl groups with halogens).
- Step 3 : Cross-reference with in vitro assays to prioritize high-potacity derivatives .
Q. What are best practices for reconciling conflicting spectroscopic interpretations?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
